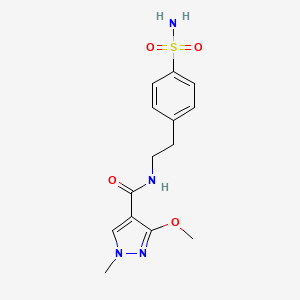
3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide, also known as MPSP, is a chemical compound that has shown potential as an anti-inflammatory and analgesic agent. This compound has been synthesized and studied extensively in recent years due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has also been shown to modulate the activity of ion channels involved in pain signaling, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and pain in animal models of acute and chronic pain. It has also been shown to reduce the severity of colitis in a mouse model of inflammatory bowel disease. 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, as well as its favorable pharmacokinetic profile. However, 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several potential future directions for research on 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide. Another area of interest is the investigation of the potential of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide to treat other inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis. Finally, the development of novel formulations of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide with improved solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a promising compound with potential therapeutic applications in the treatment of pain and inflammation. Its mechanism of action and physiological effects have been extensively studied, and it has been shown to have several advantages for lab experiments. Future research on 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide could lead to the development of new treatments for a variety of inflammatory conditions.
Synthesis Methods
The synthesis of 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-amino-N-(4-chlorophenethyl)benzenesulfonamide with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified using column chromatography to obtain 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide in high yield and purity.
Scientific Research Applications
3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of acute and chronic pain. 3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide has also been studied for its potential to treat neuropathic pain, cancer pain, and inflammatory bowel disease.
properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-18-9-12(14(17-18)22-2)13(19)16-8-7-10-3-5-11(6-4-10)23(15,20)21/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWURQIUUGMHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

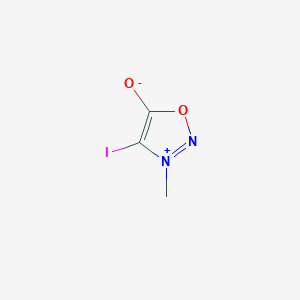
![1-(4-methoxyphenyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2569125.png)
![Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate](/img/structure/B2569126.png)

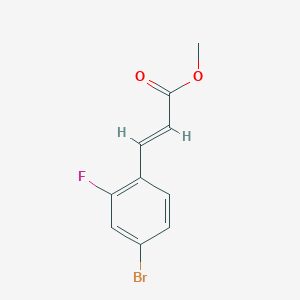
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2569130.png)
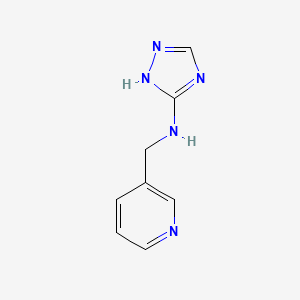
![3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2569132.png)
![3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2569135.png)
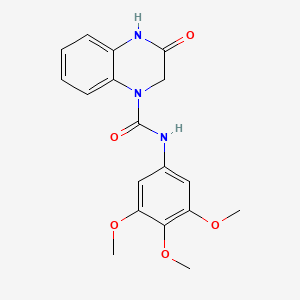
![(E)-N-(3-chlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2569139.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2569140.png)
![Ethyl 2-{2-[(3-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(2-chloro-6-fluorophenyl)propanoate](/img/structure/B2569142.png)
![5-[(2,5-dimethylbenzyl)thio]-2-ethyl-6-(2-phenylethyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2569144.png)